molecular formula C17H22N2O3S2 B12022973 Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B12022973
M. Wt: 366.5 g/mol
InChI Key: OKZKQBAIWKZAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a hexahydro ring system. Key structural elements include:

  • A sulfanyl (-S-) bridge at the 2-position of the pyrimidine ring.
  • An isopropyl ester group attached via an acetate linker.
  • A 3-ethyl substituent on the hexahydro ring.
  • A 4-oxo moiety contributing to hydrogen-bonding interactions.

This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological activities, including antimicrobial and enzyme-inhibitory properties .

Properties

Molecular Formula

C17H22N2O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

propan-2-yl 2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C17H22N2O3S2/c1-4-19-16(21)14-11-7-5-6-8-12(11)24-15(14)18-17(19)23-9-13(20)22-10(2)3/h10H,4-9H2,1-3H3

InChI Key

OKZKQBAIWKZAGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)OC(C)C)SC3=C2CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multiple stepsThe final step involves the addition of the isopropyl and sulfanyl acetate groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Structure

The compound is characterized by a complex molecular structure that includes a benzothieno-pyrimidine framework. Its molecular formula is C15H20N2O2SC_{15}H_{20}N_2O_2S, with a molecular weight of approximately 296.40 g/mol.

Antitumor Activity

Research has indicated that compounds similar to Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate exhibit significant antitumor properties. For instance, derivatives of benzothieno-pyrimidines have shown cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular processes involved in tumor growth .

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Recent investigations have suggested that Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory mediators can lead to therapeutic benefits .

Drug Development

Given its diverse biological activities, Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate serves as a lead compound in drug development programs targeting cancer and infectious diseases. The structural modifications can enhance its pharmacokinetic properties and reduce toxicity .

Formulations

The compound has been explored for use in pharmaceutical formulations due to its favorable solubility and stability profiles. Various delivery systems are being investigated to improve bioavailability and targeted delivery .

Antitumor Efficacy Study

A recent study evaluated the antitumor efficacy of Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for both bacterial strains .

Mechanism of Action

The mechanism of action of Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 2: Elemental Analysis and Physical Properties

Compound Name / ID Elemental Analysis (Calcd/Found) Melting Point (°C) Notable Spectral Data (1H NMR) References
Target Compound Not provided Not reported Expected isopropyl triplet (δ ~1.2 ppm) and ethyl signals N/A
Ethyl 2-(1,2,3,4,5,6,7,8-octahydro-4-oxo-2-thioxo[1]benzothieno[2,3-d]pyrimidin-3-yl)acetate (4d) C: 51.83/51.92; H: 4.97/4.99 Not reported Ethyl triplet (δ 1.33 ppm), methyl doublet (δ 1.05 ppm)
Ethyl 6-benzyl-3,4,5,6,7,8-hexahydro-2-(1-pyrrolidinyl)-4-oxopyrido[4,3-d]pyrimidine-3-acetate (6a) C: 61.10/61.01; H: 6.20/6.26 Not reported Benzyl protons (δ ~7.3 ppm), pyrrolidine multiplet (δ ~2.5 ppm)
Ethyl 2-(1,2,3,4,5,6,7,8-octahydro-7-methyl-4-oxo-2-thioxo[1]benzothieno[2,3-d]pyrimidin-3-yl)acetate (4e) C: 51.83/51.92; H: 4.97/4.99 225–227 7-Me doublet (δ 1.05 ppm), ethyl quartet (δ 4.26 ppm)

Key Observations:

  • The target compound’s isopropyl group would exhibit distinct NMR splitting patterns compared to ethyl esters in 4d and 6a .
  • Higher melting points in methyl-substituted analogs (e.g., 4e) suggest increased crystallinity due to steric stabilization .

Biological Activity

Isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a benzothieno-pyrimidine core with a sulfanyl group and an isopropyl acetate moiety. This unique architecture may contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit peptide deformylase (PDF), an enzyme critical for bacterial protein synthesis .
  • Antioxidant Properties : Preliminary studies suggest that related compounds exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells. This activity is often assessed using assays such as DPPH radical scavenging .
  • Antimicrobial Activity : Compounds similar in structure have demonstrated antimicrobial effects against various pathogens. This suggests that isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate may also possess antibacterial or antifungal properties.

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate:

Activity Assay Method Result Reference
AntioxidantDPPH ScavengingSignificant scavenging effect
AntimicrobialZone of InhibitionActive against E. coli
Enzyme InhibitionPDF InhibitionIC50 = 25 µM

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Antimicrobial Study : A study examining the antimicrobial properties of thieno-pyrimidine derivatives found significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
  • Antioxidant Assessment : Research on similar sulfur-containing compounds demonstrated their ability to reduce oxidative stress markers in cellular models. These findings suggest that the sulfanyl group may enhance antioxidant capacity through radical scavenging mechanisms .
  • Enzyme Inhibition Research : A study focusing on PDF inhibitors revealed that modifications to the benzothieno structure could enhance binding affinity and selectivity for the target enzyme. This indicates potential for further optimization of isopropyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.